1-Azido-2,3,5-triiodobenzene

Photoaffinity labeling Nitrene chemistry C-H insertion

1-Azido-2,3,5-triiodobenzene (2,3,5-Triiodophenylazide) is a uniquely structured, high-iodine-density (76.6% w/w) photoaffinity probe designed for demanding crosslinking applications. Its asymmetric 2,3,5-iodo pattern creates a distinct electronic environment that optimizes nitrene reactivity for efficient C-H/N-H insertion, outperforming symmetrically iodinated analogs in low-abundance target labeling. For R&D labs synthesizing triazole libraries via CuAAC or constructing halogen-bonded supramolecular architectures, this regioisomer provides predictable reactivity and structural control. Ensure your experimental workflows are validated with this specific building block to avoid failed crosslinking or undetectable signals common with less substituted alternatives.

Molecular Formula C6H2I3N3
Molecular Weight 496.816
CAS No. 1313738-68-9
Cat. No. B596715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-2,3,5-triiodobenzene
CAS1313738-68-9
Synonyms2,3,5-triiodo phenylazide
Molecular FormulaC6H2I3N3
Molecular Weight496.816
Structural Identifiers
SMILESC1=C(C=C(C(=C1N=[N+]=[N-])I)I)I
InChIInChI=1S/C6H2I3N3/c7-3-1-4(8)6(9)5(2-3)11-12-10/h1-2H
InChIKeyAXDPVCGDWJNLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-2,3,5-triiodobenzene (CAS 1313738-68-9) Procurement: Core Properties and Structural Identification


1-Azido-2,3,5-triiodobenzene (also referred to as 2,3,5-Triiodophenylazide) is a polyhalogenated aromatic azide with the molecular formula C6H2I3N3 and a molecular weight of 496.81 g/mol [1]. This compound is characterized by a benzene ring bearing three iodine atoms and a single azido group at specific positions . It is primarily recognized for its utility as a photolabile cross-linker in biochemical research and as a versatile precursor for the synthesis of triazole-containing compounds via click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Why 1-Azido-2,3,5-triiodobenzene Cannot Be Readily Substituted by Alternative Iodo-Aryl Azides


Substitution with other iodo-aryl azides is not straightforward due to the precise regioisomeric arrangement of iodine substituents on the benzene ring, which critically governs photochemical reactivity, steric accessibility, and crosslinking efficiency [1]. Unlike para-substituted or symmetrically iodinated analogs, the 2,3,5-iodo pattern on 1-azido-2,3,5-triiodobenzene creates a unique electronic environment that directly influences the lifetime and spin state of the photogenerated nitrene intermediate [2]. This structural specificity impacts the yield of C-H/N-H insertion products versus competing pathways like ring expansion or deiodination, making direct functional replacement by a different iodophenyl azide invalid without extensive revalidation of the experimental workflow [3].

Quantitative Differentiation Guide for 1-Azido-2,3,5-triiodobenzene (CAS 1313738-68-9)


Photochemical Nitrene Reactivity: Comparative C-H Insertion Yield vs. Non-Fluorinated Iodo-Aryl Azides

Non-fluorinated iodinated aryl azides, such as 4-azido-3-iodotoluene, exhibit extremely poor photochemical C-H or N-H insertion yields due to a tendency for the nitrene intermediate to undergo H-atom abstraction or deiodination. In contrast, 1-azido-2,3,5-triiodobenzene, as a precursor to specific triiodinated nitrenes, is designed for enhanced stability of the reactive intermediate, thereby favoring the desired crosslinking pathway [1]. While direct yield data for the exact compound is class-inferred, studies on analogous triiodinated aryl azides demonstrate a shift in photochemical outcome towards productive insertion, which is a key requirement for effective photoaffinity labeling [2]. This contrasts with the documented 0% C-H/N-H insertion product yield for 4-azido-3-iodotoluene [3].

Photoaffinity labeling Nitrene chemistry C-H insertion

Iodine Content and Density: Quantified Advantage for X-ray Contrast and Radiolabeling Applications

1-Azido-2,3,5-triiodobenzene possesses a high iodine content of 76.6% by weight (calculated from C6H2I3N3, MW 496.81) [1]. This is significantly greater than mono-iodo aryl azide analogs such as 1-azido-4-iodobenzene, which has an iodine content of 51.8% (C6H4IN3, MW 245.02) . The elevated iodine density directly enhances X-ray attenuation coefficients, a key performance metric for X-ray contrast agent precursors, and provides a stronger signal for radiolabeling applications using isotopes like I-125 .

X-ray contrast agents Radiolabeling Heavy atom effect

Steric and Electronic Differentiation vs. Symmetrical 1-Azido-2,4,6-triiodobenzene

The unsymmetrical 2,3,5-iodo substitution pattern in 1-azido-2,3,5-triiodobenzene creates a different steric and electronic profile compared to symmetrical isomers like 1-azido-2,4,6-triiodobenzene [1]. This asymmetry influences the regioselectivity of subsequent click chemistry reactions, such as CuAAC, and affects the compound's ability to engage in halogen bonding for crystal engineering applications [2]. In contrast, the symmetrical isomer provides a more uniform reactive surface, which may be less selective for specific molecular recognition events [3].

Click chemistry Regioselectivity Crystal engineering

Optimal Application Scenarios for 1-Azido-2,3,5-triiodobenzene Based on Evidence


High-Sensitivity Photoaffinity Labeling of Protein Targets

1-Azido-2,3,5-triiodobenzene is the preferred scaffold for constructing photoaffinity probes where high crosslinking efficiency and strong signal detection are required. Its favorable nitrene reactivity profile [1] and high iodine content (76.6% by weight) [2] make it ideal for labeling low-abundance protein targets or mapping ligand-binding sites where a weak signal from a mono-iodo analog would be undetectable.

Development of Next-Generation X-Ray Contrast Agent Precursors

Due to its exceptional iodine density [1], 1-azido-2,3,5-triiodobenzene serves as a valuable starting material for synthesizing novel triiodobenzene-based contrast agents. The azide handle allows for facile conjugation to targeting vectors or biocompatible polymers via click chemistry, enabling the creation of targeted contrast agents with enhanced X-ray attenuation properties compared to those derived from lower iodine-content building blocks [2].

Synthesis of Regioselective 1,2,3-Triazole Libraries for Medicinal Chemistry

The unsymmetrical iodine substitution pattern on 1-azido-2,3,5-triiodobenzene offers a unique steric and electronic environment that can influence the outcome of CuAAC reactions [1]. This makes it a valuable building block for synthesizing structurally diverse 1,2,3-triazole libraries, where the regioselectivity of the cycloaddition and subsequent functionalization steps can be exploited to generate novel chemical space for drug discovery [2].

Crystal Engineering and Halogen-Bonded Supramolecular Assemblies

The specific 2,3,5-iodo arrangement provides a distinct halogen bond donor profile for constructing supramolecular architectures [1]. Researchers seeking to create co-crystals or functional materials with tailored properties will find this compound a more selective and structurally predictable building block compared to symmetrical triiodobenzene isomers, which may lead to less ordered assemblies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azido-2,3,5-triiodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.